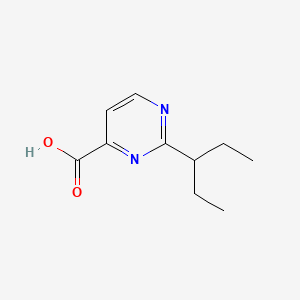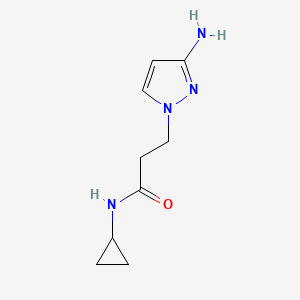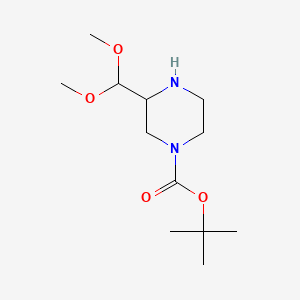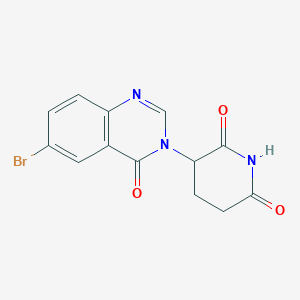
2-Azido-1,3-difluoro-5-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azido-1,3-difluoro-5-iodobenzene is an organic compound characterized by the presence of azido, difluoro, and iodo substituents on a benzene ring
Vorbereitungsmethoden
The synthesis of 2-Azido-1,3-difluoro-5-iodobenzene typically involves the introduction of the azido group to a pre-functionalized benzene ring. One common method is the diazotization of aniline derivatives followed by azidation. The reaction conditions often require the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to introduce the azido group. Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields .
Analyse Chemischer Reaktionen
2-Azido-1,3-difluoro-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products. Common reagents used in these reactions include sodium azide, hydrogen gas, and various oxidizing agents.
Wissenschaftliche Forschungsanwendungen
2-Azido-1,3-difluoro-5-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in bioconjugation reactions to label biomolecules with azido groups.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Azido-1,3-difluoro-5-iodobenzene involves its reactivity towards nucleophiles and electrophiles. The azido group is particularly reactive and can participate in click chemistry reactions, forming stable triazole linkages. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Vergleich Mit ähnlichen Verbindungen
2-Azido-1,3-difluoro-5-iodobenzene can be compared with other similar compounds such as:
1,3-Difluoro-5-iodobenzene: Lacks the azido group, making it less reactive in certain types of reactions.
2-Azido-1,3-difluorobenzene: Lacks the iodine substituent, affecting its reactivity and applications.
2-Azido-1,3-difluoro-4-iodobenzene: Similar structure but different positional isomer, leading to different chemical properties and reactivity.
Eigenschaften
Molekularformel |
C6H2F2IN3 |
|---|---|
Molekulargewicht |
281.00 g/mol |
IUPAC-Name |
2-azido-1,3-difluoro-5-iodobenzene |
InChI |
InChI=1S/C6H2F2IN3/c7-4-1-3(9)2-5(8)6(4)11-12-10/h1-2H |
InChI-Schlüssel |
LNBFCZPBSRNPAV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)N=[N+]=[N-])F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-(1-{5-[(propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethyl)prop-2-enamide](/img/structure/B13475524.png)
![2,4-dichloro-5-(prop-2-yn-1-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13475530.png)
![1-tert-butyl 2-methyl (2S)-4-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate](/img/structure/B13475531.png)
![tert-butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate, Mixture of diastereomers](/img/structure/B13475533.png)
methyl-lambda6-sulfanone dihydrochloride](/img/structure/B13475540.png)


